5-Bromo-4-(but-3-enyl)pyrimidine
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Overview
Description
5-Bromo-4-(but-3-enyl)pyrimidine is an organic compound with the molecular formula C8H9BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5th position and a but-3-enyl group at the 4th position of the pyrimidine ring makes this compound unique and of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(but-3-enyl)pyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 4-(but-3-enyl)pyrimidine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(but-3-enyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The but-3-enyl group can undergo oxidation to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include 5-substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
5-Bromo-4-(but-3-enyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(but-3-enyl)pyrimidine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and the but-3-enyl group can interact with the active sites of enzymes, leading to changes in their conformation and activity . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(but-3-enyl)pyrimidine
- 4-Bromo-5-(but-3-enyl)pyrimidine
- 5-Chloro-4-(but-3-enyl)pyrimidine
Uniqueness
5-Bromo-4-(but-3-enyl)pyrimidine is unique due to the specific positioning of the bromine atom and the but-3-enyl group on the pyrimidine ring. This unique structure can lead to different reactivity and interactions compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9BrN2 |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-4-but-3-enylpyrimidine |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h2,5-6H,1,3-4H2 |
InChI Key |
HKIWBFYKJXBMOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=NC=NC=C1Br |
Origin of Product |
United States |
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